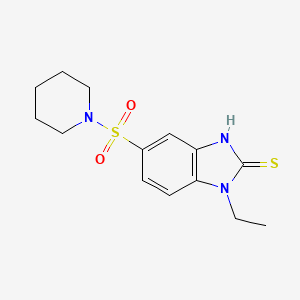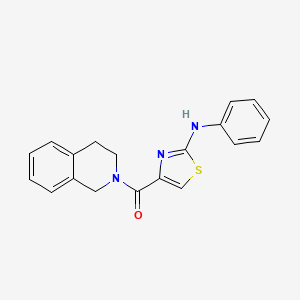
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone" is a complex organic molecule that belongs to the class of isoquinolines and thiazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multi-step organic reactions. Initial steps often include the preparation of key intermediates such as isoquinolines and thiazoles, followed by their coupling under specific reaction conditions to form the final product. The reaction conditions may involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This often involves optimizing the synthetic routes to minimize the number of steps, using more efficient catalysts, and employing continuous flow reactors to enhance reaction efficiency and control.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion into oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: : Conversion into reduced forms using agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions at specific positions on the isoquinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, in acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride in solvents such as ethanol or ether.
Substitution: : Halogenating agents, nucleophiles like amines or alcohols under controlled temperature and pressure conditions.
Major Products Formed
The major products from these reactions are typically derivatives of the original compound, featuring modified functional groups that may impart different chemical or biological properties.
科学研究应用
In Chemistry
This compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies.
In Biology
Research focuses on its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties. These studies aim to understand how structural modifications influence its biological activity.
In Medicine
The compound is explored for its potential therapeutic applications, particularly in drug discovery and development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
In Industry
This compound can be used in the manufacture of specialty chemicals, such as dyes, pigments, and advanced materials with specific properties.
作用机制
The mechanism by which (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes, receptors, or proteins, modulating their activity and triggering downstream effects. The precise pathways and molecular interactions involved are subjects of ongoing research.
相似化合物的比较
When compared to similar compounds, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone stands out due to its unique combination of isoquinoline and thiazole moieties. This structural feature can result in distinctive chemical and biological properties. Similar compounds include:
Isoquinoline derivatives: : Known for their biological activities and therapeutic potential.
Thiazole derivatives: : Often studied for their role in medicinal chemistry and material science.
属性
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(22-11-10-14-6-4-5-7-15(14)12-22)17-13-24-19(21-17)20-16-8-2-1-3-9-16/h1-9,13H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEBOKBUIQJVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
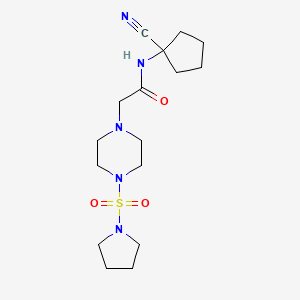
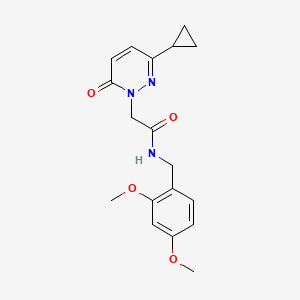
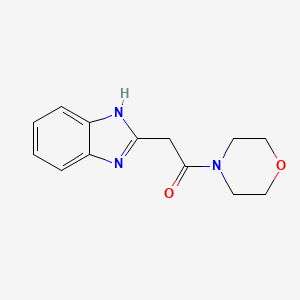
![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)
![2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide](/img/structure/B2949503.png)
![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)

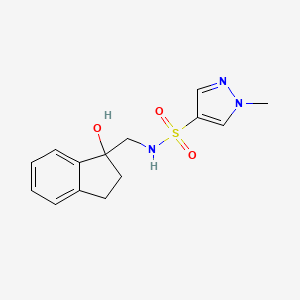
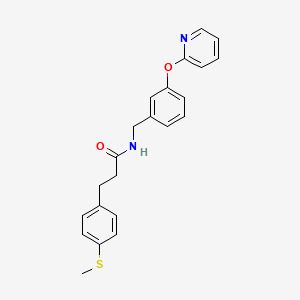


![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)
